molecular formula C7H3F4IO2 B12858084 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol

Cat. No.: B12858084
M. Wt: 322.00 g/mol
InChI Key: GCQVUJQPJZQVQR-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3F4IO2 It is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as iodine and fluorine sources, along with catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation would produce quinones .

Scientific Research Applications

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-iodo-5-(trifluoromethoxy)phenol
  • 4-Iodo-2-(trifluoromethoxy)aniline
  • 2-Fluoro-5-(trifluoromethoxy)aniline

Uniqueness

4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, iodine, and trifluoromethoxy groups provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C7H3F4IO2

Molecular Weight

322.00 g/mol

IUPAC Name

4-fluoro-2-iodo-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3F4IO2/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2,13H

InChI Key

GCQVUJQPJZQVQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)I)O

Origin of Product

United States

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